5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol
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Overview
Description
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol is a heterocyclic compound that contains a thiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-haloketones under basic conditions to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: N-bromosuccinimide, acetonitrile, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular pathways, modulating processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridinyl)pyrazine: Similar in structure but contains a pyrazine ring instead of a thiazole ring.
5-Methyl-2,2’-bipyrazine: Contains two pyrazine rings and exhibits different reactivity and applications.
Pyridinium salts: Structurally diverse and used in various applications, including as antimicrobial and anticancer agents
Uniqueness
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol is unique due to its thiazole-pyridine fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing novel pharmaceuticals and materials with specific desired properties .
Properties
IUPAC Name |
5-methyl-2-pyridin-2-yl-1,3-thiazol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6-8(12)11-9(13-6)7-4-2-3-5-10-7/h2-5,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYZXXZSLRXNOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377066 |
Source
|
Record name | 5-Methyl-2-(pyridin-2-yl)-1,3-thiazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131786-47-5 |
Source
|
Record name | 5-Methyl-2-(pyridin-2-yl)-1,3-thiazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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